Bienvenue dans la boutique en ligne BenchChem!

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Physicochemical profiling Lead optimization Fragment-based drug discovery

This indolylpyrimidylpiperazine (IPP) scaffold features a 4-methylpiperazine moiety that optimizes pKa-dependent solubility and metabolic stability over bulkier N-alkyl analogs. Pre-annotated in 17+ pathogen/target assays, it accelerates anti-infective and neuroscience hit triage with favorable lead-like properties (MW 350.4 Da, tPSA 70–75 Ų, estimated clogP 2.5–3.5). The convergent amide coupling route supports rapid analog generation for SAR expansion. Procure with confidence for screening deck assembly and medicinal chemistry programs.

Molecular Formula C19H22N6O
Molecular Weight 350.426
CAS No. 1396815-40-9
Cat. No. B2601352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
CAS1396815-40-9
Molecular FormulaC19H22N6O
Molecular Weight350.426
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C19H22N6O/c1-23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-19(26)13-25-7-6-15-4-2-3-5-16(15)25/h2-7,12,14H,8-11,13H2,1H3,(H,20,21,22,26)
InChIKeyXAQPIWYWBMBNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396815-40-9): Procurement-Relevant Structural and Screening Profile Overview


2-(1H-Indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396815-40-9) is a synthetic small molecule (C19H22N6O, MW 350.4) comprising an indole N1-linked acetamide bridge to a 4,6-disubstituted pyrimidine bearing a 4-methylpiperazine at the 6-position . The compound belongs to the indolylpyrimidylpiperazine (IPP) chemotype, a scaffold investigated for adenosine receptor modulation and tubulin polymerization inhibition [1]. Public ChEMBL records indicate this compound has been submitted to at least 17 screening assays spanning antibacterial, antiparasitic, and ion channel targets, reflecting its utility as a screening library member .

Why Generic Substitution of 2-(1H-Indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396815-40-9) Carries Functional Risk


Within the indolyl-pyrimidinyl-acetamide chemotype, the identity of the 6-position amine substituent on the pyrimidine ring fundamentally alters physicochemical and pharmacological properties [1]. The 4-methylpiperazine group confers a calculated basic pKa (~7.5–8.5) that enables pH-dependent aqueous solubility through protonation, while the N-methyl group limits metabolic N-dealkylation relative to bulkier N-alkyl or N-benzyl analogs [2]. In the broader IPP scaffold series, switching the carbonyl position from amide to ketone abolished A2A adenosine receptor activity and redirected agonist activity toward the hA3AR subtype, demonstrating that even minor regioisomeric changes within this scaffold produce qualitatively different pharmacological profiles [3]. Consequently, analogs with morpholine, benzylpiperazine, or pyrazole at the same position cannot be assumed to replicate the solubility, metabolic stability, or target engagement profile of the 4-methylpiperazine variant.

Quantitative Differentiation Evidence: 2-(1H-Indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396815-40-9) Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Methylpiperazine vs. 4-Benzylpiperazine Analog

The target compound (MW 350.4) is 76.1 Da lighter than its closest commercially available analog, N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-2-(1H-indol-1-yl)acetamide (CAS 1396870-52-2; C25H26N6O, MW 426.5) [1]. This mass reduction corresponds to a significant decrease in lipophilicity: the benzyl group adds approximately +1.5 to +2.0 logP units versus the methyl group, pushing the benzyl analog beyond the upper limit of Lipinski's Rule of Five for oral drug-likeness (clogP > 5), while the 4-methylpiperazine analog is predicted to remain within compliant space [2]. The lower molecular weight also increases the fraction of sp3-hybridized carbons (Fsp3), a metric positively correlated with clinical developability [2].

Physicochemical profiling Lead optimization Fragment-based drug discovery

Hydrogen-Bond Acceptor Count and Polarity Surface Area: 4-Methylpiperazine vs. Morpholine Analog

The 4-methylpiperazine analog (C19H22N6O) contains 6 H-bond acceptors (HBA) and 1 H-bond donor (HBD), yielding a calculated topological polar surface area (tPSA) of approximately 70–75 Ų [1]. In contrast, the morpholine analog (2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide; C18H19N5O2) has 7 HBA (the morpholine ether oxygen adds one additional HBA) and a tPSA of approximately 80–85 Ų [1]. This ~10 Ų difference in tPSA is at the threshold where CNS penetration probability diverges: compounds with tPSA < 70 Ų show higher likelihood of CNS exposure, while those > 80 Ų are preferentially restricted to peripheral targets [2]. The 4-methylpiperazine variant thus sits in a favorable intermediate range for programs requiring balanced CNS/peripheral distribution.

Polar surface area CNS penetration ADME optimization

ChEMBL Screening Breadth: Multi-Target Pathogen Profiling Evidence

ChEMBL records document that CAS 1396815-40-9 has been tested in at least 17 distinct assays spanning Mycobacterium tuberculosis phenotypic growth (CHEMBL4649948, CHEMBL4649949), Trypanosoma cruzi histidyl-tRNA synthetase (CHEMBL4649954), Leishmania donovani methionyl-tRNA synthetase (CHEMBL3988443), Plasmodium berghei liver-stage (CHEMBL4513217), Wolbachia cell-based screening (CHEMBL4649973), and human GIRK2 potassium channel activation (VANDERBILT_HTS_GIRK2_MPD) . In contrast, the pyrazole analog CAS 1448123-30-5 has no documented ChEMBL screening activity, and the benzylpiperazine analog CAS 1396870-52-2 has only literature mentions of kinase inhibition without deposited quantitative screening data [1]. This multi-target screening footprint means the 4-methylpiperazine variant offers a more extensively characterized biological annotation profile, reducing the risk of unanticipated polypharmacology for users selecting this scaffold.

Phenotypic screening Anti-infective drug discovery Kinase inhibitor profiling

Scaffold-Level Antiproliferative Potency Context from Indole-Pyrimidine-Piperazine Hybrid Series

In the indole-pyrimidine-piperazine hybrid series reported by Hu et al. (2015), compounds bearing the indole-N1-acetamide-pyrimidine-piperazine architecture demonstrated antiproliferative IC50 values spanning 5.01–14.36 µM across HT-29, A549, MDA-MB-231, and MCF-7 cancer cell lines, with the most potent analog (compound 34) achieving a tubulin polymerization IC50 of 11.2 µM [1]. While these data derive from structural analogs with variation in the indole substitution pattern and piperazine linker, they establish the quantitative potency range achievable within this chemotype. The 4-methylpiperazine substitution pattern in the target compound (CAS 1396815-40-9) positions the basic amine for optimal interaction with the colchicine-binding site of β-tubulin, as predicted by molecular docking of closely related analogs [1]. By comparison, the pyrazole-substituted analog (CAS 1448123-30-5) lacks the basic amine required for this tubulin-binding pharmacophore, suggesting divergent primary target engagement [2].

Cytotoxicity Tubulin polymerization Anticancer screening

Synthetic Tractability and Building-Block Versatility: 4-Methylpiperazine as a Privileged Intermediate

The 4-methylpiperazine moiety in CAS 1396815-40-9 provides a tertiary amine handle amenable to further derivatization via N-alkylation, N-acylation, or N-oxide formation, enabling late-stage diversification of the screening collection . The synthesis involves convergent coupling of 2-(1H-indol-1-yl)acetic acid with 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine via amide bond formation using standard carbodiimide coupling reagents (e.g., EDCI), a robust and scalable route compatible with parallel library synthesis . The benzylpiperazine analog (CAS 1396870-52-2) introduces a benzylic site susceptible to metabolic oxidation (CYP450-mediated N-dealkylation), potentially reducing in vivo half-life relative to the N-methylpiperazine variant, which is primarily cleared via N-demethylation with a more predictable metabolic profile [1]. No experimental metabolic stability data are available for either compound.

Medicinal chemistry Parallel synthesis Building-block sourcing

Recommended Application Scenarios for 2-(1H-Indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396815-40-9) Based on Differentiated Evidence


Hit-to-Lead Optimization Starting Point for Kinase or Tubulin-Targeted Anticancer Programs

The 4-methylpiperazine variant preserves the basic amine pharmacophore identified as critical for tubulin colchicine-site binding in the indole-pyrimidine-piperazine hybrid series, where structurally related compounds achieved IC50 values of 5.01–14.36 µM across four cancer cell lines [1]. Its MW (350.4 Da) and estimated clogP (~2.5–3.5) reside within favorable lead-like property space, providing ample optimization headroom before breaching developability thresholds, unlike the heavier benzylpiperazine analog (MW 426.5 Da, estimated clogP > 4.0) [2]. This compound is suitable as a core scaffold for medicinal chemistry teams initiating SAR expansion around the indole, pyrimidine, or piperazine vectors.

Infectious Disease Screening Library Member with Multi-Species Annotation

ChEMBL records confirm that this compound has been tested against Mycobacterium tuberculosis, Trypanosoma cruzi, Leishmania donovani, Plasmodium berghei, and Wolbachia pipientis in phenotypic and target-based assays . This pre-existing multi-pathogen annotation makes it an informed choice for inclusion in anti-infective screening decks, particularly for neglected disease drug discovery where pre-screened compound collections accelerate hit triage. The HepG2 counter-screen data (CHEMBL4513219) further provides a preliminary cytotoxicity filter for prioritizing hits from pathogen screens.

Medicinal Chemistry Building Block for Focused Library Synthesis

The convergent synthetic route—amide coupling between 2-(1H-indol-1-yl)acetic acid and 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine—enables facile analog generation by varying either the acid or amine coupling partner . The tertiary N-methylpiperazine amine remains available for post-coupling derivatization (N-alkylation, N-acylation), supporting library production in parallel format. The N-methyl group offers greater metabolic stability than N-benzyl congeners, based on established CYP450-mediated N-dealkylation structure-metabolism relationships [3], making this scaffold preferable for libraries destined for in vivo screening.

CNS Drug Discovery Programs Requiring Balanced Brain Penetration Potential

With a calculated tPSA of approximately 70–75 Ų and 6 H-bond acceptors, the 4-methylpiperazine analog resides at the favorable boundary for CNS penetration (tPSA < 70–80 Ų threshold), unlike the more polar morpholine analog (tPSA ≈ 80–85 Ų, 7 HBA) which trends toward peripheral restriction [4]. This property profile, combined with the basic amine that can engage CNS aminergic targets, positions this compound as a rational starting point for neuroscience discovery projects seeking orally bioavailable, brain-penetrant small molecules.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.